2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with 2,5-dichloro groups, linked via a methyl bridge to a 4,5-dihydro-1H-1,2,4-triazol-5-sulfanylidene (thione) ring. The triazolone moiety is further substituted with a 3,4-dichlorophenyl group. Structurally, it belongs to the triazolone class, which is notable for herbicidal activity, particularly as protoporphyrinogen oxidase (PPO) inhibitors . The dichloro substitutions on both the benzamide and phenyl groups suggest enhanced lipophilicity, which may influence bioavailability and target-site penetration .
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N4OS/c17-8-1-3-11(18)10(5-8)15(25)21-7-14-22-23-16(26)24(14)9-2-4-12(19)13(20)6-9/h1-6H,7H2,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYPXDCDLSMMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of purified solvents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for the preparation of carboxylic chloride, which then reacts with arylamines to form the final product . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions are various dichlorobenzamide derivatives, which are characterized by their unique structural and chemical properties .
Scientific Research Applications
2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Triazolone and Benzamide Derivatives
Key Observations:
Triazolone Modifications: The target’s sulfanylidene group replaces the typical 5-oxo (C=O) in triazolones like sulfentrazone and carfentrazone-ethyl. Chlorine Substitution: The 3,4-dichlorophenyl group on the triazolone ring offers steric and electronic differences compared to sulfentrazone’s 2,4-dichlorophenyl group. This may influence binding to PPO enzymes, which are sensitive to substituent positioning .
Benzamide vs. Sulfonamide/Ester Functional Groups :
- The target’s benzamide group contrasts with sulfentrazone’s sulfonamide and carfentrazone-ethyl’s ester. Benzamide’s planar structure may favor π-π stacking in hydrophobic enzyme pockets, whereas sulfonamides offer stronger acidity (lower pKa) for ionic interactions .
Physicochemical Properties :
- The 2,5-dichloro benzamide in the target compound likely increases lipophilicity (higher logP) compared to etobenzanid’s 2,3-dichloro substitution, enhancing membrane permeability but reducing water solubility.
- pKa Implications : Studies on triazolone derivatives in acetonitrile, isopropyl alcohol, and DMF () suggest solvent-dependent acidity. The target’s thione group may exhibit a pKa distinct from 5-oxo analogues, affecting protonation states in biological systems .
Biological Activity
2,5-Dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure and Properties
The compound features a dichlorobenzamide structure with a triazole moiety that is known to influence its biological properties. The presence of sulfur in the sulfanylidene group may also play a critical role in its activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line screening protocol. The results indicated that while the compound exhibited some level of activity, it was relatively low compared to other known anticancer agents. Specifically, it showed slight sensitivity in four cancer cell lines at a concentration of 10 µM, with leukemia lines being the most responsive .
Table 1: Summary of Anticancer Activity
| Cell Line Type | Sensitivity Level | Concentration (µM) |
|---|---|---|
| Leukemia | Slightly Sensitive | 10 |
| Melanoma | Low | 10 |
| Lung Cancer | Low | 10 |
| Breast Cancer | Low | 10 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with various biological targets involved in cell proliferation and apoptosis. The sulfanylidene group could also contribute to its reactivity and interaction with cellular components.
In Vivo Studies
In vivo studies have shown that similar compounds with triazole structures can modulate immune responses and exhibit anti-inflammatory properties. For example, compounds structurally related to this compound have demonstrated efficacy in reducing tumor growth in animal models through mechanisms involving immune modulation and direct cytotoxicity against tumor cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the benzamide and triazole portions significantly affect their biological activity. Substitutions at specific positions on the aromatic rings can enhance potency and selectivity for certain biological targets . This information can guide future synthetic efforts to optimize the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
